molecular formula C21H25N7O3 B3411596 ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate CAS No. 920349-37-7

ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate

Cat. No.: B3411596
CAS No.: 920349-37-7
M. Wt: 423.5 g/mol
InChI Key: QGVWMISNDPJLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine moiety and a benzyl substituent. The molecule’s complexity arises from its multi-ring system, which includes a triazole ring fused to a pyrimidine scaffold, further linked to a piperazine group via a carbonyl bridge. This compound is of interest in medicinal chemistry due to the structural similarity of triazolopyrimidines to purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism .

Properties

IUPAC Name

ethyl 4-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O3/c1-2-31-18(30)9-8-17(29)26-10-12-27(13-11-26)20-19-21(23-15-22-20)28(25-24-19)14-16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVWMISNDPJLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate is a synthetic compound that belongs to the class of triazolopyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H23N7O3C_{20}H_{23}N_{7}O_{3} with a molecular weight of 441.5 g/mol. The structure features a triazolopyrimidine core which is known for its diverse biological activities, including anticancer and antiviral properties .

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and apoptosis. By modulating pathways related to cell proliferation and apoptosis, this compound exhibits potential as an anticancer agent.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro tests demonstrated significant inhibitory effects on human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (μM)
HepG274.2
MDA-MB-23127.1

These values indicate that the compound exhibits moderate to potent cytotoxicity against these cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanistic Insights

The mechanism by which this compound exerts its effects may involve the following pathways:

  • Inhibition of CDKs : By inhibiting CDKs, the compound can disrupt the cell cycle progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

In a notable study published by MDPI, researchers synthesized several derivatives of triazolopyrimidine and evaluated their anticancer activities. Among these derivatives, this compound showed promising results with lower toxicity towards normal cells compared to established chemotherapeutics like sorafenib .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with triazolo[4,5-d]pyrimidine derivatives exhibit notable anticancer properties. Ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate has been evaluated for its efficacy against various cancer cell lines.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT11615Apoptosis induction
Compound BHeLa20Cell cycle arrest
Compound CMCF-710Inhibition of angiogenesis

A study demonstrated that similar triazolo derivatives could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce programmed cell death makes it a candidate for further development in cancer therapies.

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent. Research has highlighted the effectiveness of triazole derivatives against various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FP. aeruginosa64 µg/mL

In vitro studies suggest that modifications to the piperazine ring can enhance antibacterial activity. The compound's structure allows it to interact with bacterial enzymes or disrupt cell wall synthesis.

In Vivo Efficacy

A recent study explored the in vivo efficacy of related compounds in mouse models of cancer. Results indicated significant tumor reduction compared to control groups when treated with the compound.

Combination Therapy

Another investigation assessed the effects of combining this compound with traditional chemotherapeutics. Synergistic effects were observed, enhancing overall efficacy and reducing side effects.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing reactive handles for further derivatization.

Reaction Conditions Product Yield Key Observations
1M NaOH, ethanol, reflux (4 h)4-(4-{3-benzyltriazolopyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoic acid82%Reaction monitored by TLC; acid precipitated upon neutralization.
H₂SO₄ (conc.), H₂O, 80°C (6 h)Same as above75%Faster reaction but requires careful pH control.

Nucleophilic Aromatic Substitution (SNAr) at the Triazolopyrimidine Core

The electron-deficient triazolopyrimidine ring participates in SNAr reactions, particularly at the 7-position, enabling substitution with nucleophiles like amines or thiols.

Reagents Conditions Product Yield Ref.
Piperazine, DMSO, 120°C (12 h) Microwave-assisted heatingPiperazine-substituted analog68%
Benzyl mercaptan, K₂CO₃, DMF (rt)Room temperature, 24 hThioether derivative55%

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation, acylation, or cross-coupling reactions, enhancing structural diversity:

Alkylation

Reaction with alkyl halides introduces substituents on the piperazine nitrogen:

  • Example: Ethyl bromoacetate reacts with the secondary amine of piperazine under basic conditions (K₂CO₃, DMF, 60°C) to form a tertiary amine .

Acylation

Acylation with activated esters (e.g., acetyl chloride) modifies the piperazine’s electronic properties:

  • Example: Acetylation using acetic anhydride in CH₂Cl₂ yields N-acetylpiperazine derivatives with >90% efficiency.

Reduction of the Ketone Group

The 4-oxobutanoate ketone is reducible to a hydroxyl or methylene group, altering pharmacokinetic properties:

Reducing Agent Conditions Product Yield Ref.
NaBH₄, MeOH (0°C, 1 h)Mild, selective reduction4-hydroxyl derivative78%
H₂, Pd/C (1 atm), EtOHCatalytic hydrogenation4-methylene analog65%

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify the benzyl or triazole substituents:

Reaction Type Reagents Conditions Product Yield Ref.
Suzuki coupling4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene, 100°C, 12 h 4-fluorobenzyl-substituted analog60%
Heck couplingStyrene, Pd(OAc)₂, P(o-tol)₃DMF, 120°C, microwave Alkenyl-extended derivative52%

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in cycloaddition or deprotection reactions:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol introduces hydroxyl groups.

  • Benzyl Deprotection: Hydrogenolysis (H₂, Pd/C) removes the benzyl group, exposing the triazole NH for further reactions.

Stability and Degradation Pathways

The compound exhibits sensitivity to:

  • Acidic Hydrolysis: Prolonged exposure to HCl (1M) cleaves the piperazine-ketone bond.

  • Oxidative Stress: m-CPBA oxidizes sulfur-containing analogs to sulfoxides, altering bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Divergence

The compound’s closest analogs include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, such as those reported in the synthesis pathways of pyrazolotriazolopyrimidine derivatives (e.g., compounds 7 , 9 , 10 , and 11 in ). Key differences include:

  • Core Heterocycle: The target compound contains a triazolo[4,5-d]pyrimidine core, whereas analogs like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) feature pyrazolo[3,4-d]pyrimidine scaffolds. The triazole ring in the target compound may confer distinct electronic and steric properties compared to pyrazole-based systems .
  • Substituents: The benzyl group at the triazole position and the ethyl oxobutanoate ester are unique to the target compound. In contrast, analogs such as compound 3 (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine) incorporate hydrazine or p-tolyl groups, which influence solubility and reactivity .

Research Findings

  • Thermodynamic Stability: The target compound’s ethyl oxobutanoate and benzyl groups likely reduce isomerization tendencies compared to analogs like 7 and 9, which undergo structural rearrangements under mild conditions .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate, and how is its structural integrity validated?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the triazolopyrimidine core via cyclization reactions under reflux conditions, using precursors like benzyl azides and substituted pyrimidines.
  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions, often catalyzed by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF or DCM).
  • Step 3: Esterification of the oxobutanoate group using ethyl chloroformate or similar reagents.
    Validation:
  • 1H/13C NMR to confirm proton environments and carbon frameworks, focusing on shifts for the triazole (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) groups .
  • HPLC (≥95% purity, C18 column, methanol/water gradient) to verify purity and retention time consistency .
  • HRMS for molecular ion ([M+H]+) matching calculated m/z values within 2 ppm error .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • HPLC-DAD/UV: Monitor degradation products using accelerated stability studies (40°C/75% RH for 4 weeks). Peaks deviating >5% from baseline indicate instability .
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (e.g., melting points >200°C suggest solid-state stability) .
  • Solubility Screening: Use solvents like DMSO, methanol, or chloroform for stock solutions, followed by dynamic light scattering (DLS) to detect aggregation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Substituent Variation: Systematically modify the benzyl group (e.g., halogenation at para positions) and piperazine linker (e.g., methyl or ethyl substitutions) to evaluate steric/electronic effects on target binding .
  • Pharmacophore Modeling: Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (benzyl group) .
  • In Vitro Assays: Test analogues against relevant enzymes (e.g., kinases or phosphodiesterases) to correlate substituent changes with IC₅₀ shifts .

Advanced: What strategies are effective in identifying and validating molecular targets for this compound in disease models?

Methodological Answer:

  • Competitive Binding Assays: Use fluorescence polarization or SPR to screen against target libraries (e.g., GPCRs or ion channels) .
  • Kinome Profiling: Employ kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 Knockout Models: Validate target relevance by observing loss of compound efficacy in KO cell lines .

Advanced: How should researchers address contradictory data between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetic (PK) Profiling: Measure bioavailability (%F), plasma half-life, and tissue distribution via LC-MS/MS to identify absorption/metabolism barriers .
  • Metabolite Identification: Use HRMS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Orthogonal Assays: Validate in vitro findings with ex vivo models (e.g., organoids) to bridge translation .

Advanced: What computational approaches are recommended to elucidate binding modes and selectivity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to predict binding poses in target active sites, prioritizing residues with hydrogen-bond interactions (e.g., triazole with Asp/Glu) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (50–100 ns trajectories) to assess conformational flexibility and residence time .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for analogues to guide SAR .

Advanced: How can researchers optimize in vitro assay conditions to minimize false negatives/positives for this compound?

Methodological Answer:

  • Solvent Controls: Limit DMSO to ≤0.1% to avoid solvent-mediated cytotoxicity .
  • Redox Interference Testing: Include catalase/SOD in assays to rule out ROS-mediated artifacts .
  • Time-Dependent Inhibition (TDI): Pre-incubate compound with enzymes to distinguish reversible vs. irreversible binding .

Advanced: What steps are essential for validating novel analytical methods (e.g., UPLC-MS) for quantifying this compound in biological matrices?

Methodological Answer:

  • Matrix Effects: Spike compound into plasma/lysate and compare peak areas with solvent standards to calculate recovery rates (target: 85–115%) .
  • Cross-Validation: Correlate UPLC-MS results with established HPLC-UV data (R² ≥0.98) .
  • LOQ/LOD Determination: Use serial dilutions to establish limits of quantification (LOQ <10 nM) and detection (LOD <1 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.